molecular formula C4H4O3 B1195404 Tetronic acid CAS No. 4971-56-6

Tetronic acid

Cat. No. B1195404
CAS RN: 4971-56-6
M. Wt: 100.07 g/mol
InChI Key: JCGNDDUYTRNOFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetronic acid and its derivatives has been extensively explored due to its importance in pharmaceutical and biological research. Techniques for synthesizing tetronic acid include direct synthesis from propargylic alcohols and CO2, offering a transition-metal-free approach with high atom- and step-economy (Shen et al., 2018). Another approach involves multicomponent reactions (MCRs) using tetronic acid as a precursor for heterocycles synthesis, highlighting its versatility as a synthon (Javahershenas & Nikzat, 2023).

Molecular Structure Analysis

Tetronic acid's molecular structure is characterized by a 4-hydroxy-2(5H)-furanone ring, displaying two main tautomeric forms with the enol structure predominating. This structure is pivotal in many natural products, including alkaloids, terpenes, and macrolides, due to its significant biological properties (Georgiadis, 2013).

Chemical Reactions and Properties

Tetronic acid participates in various chemical reactions, including cyclization processes to form alkylidene cyclic carbonates, showcasing its reactivity towards carbon dioxide. Its ability to undergo transformations highlights its role in synthesizing complex molecules and natural product analogues (Shen et al., 2018). Moreover, tetronic acid acts as a scaffold in bioinorganic and bioorganic chemistry, where its functionalized groups contribute to its biological activities and properties (Athanasellis et al., 2010).

Physical Properties Analysis

The physical properties of tetronic acid, such as solubility, melting point, and specific optical rotations, are crucial for its applications in synthesis and drug formulation. However, specific studies focusing solely on the physical properties of tetronic acid were not identified in the current literature search, indicating a potential area for future research.

Chemical Properties Analysis

Tetronic acid's chemical properties, including acidity, reactivity towards nucleophiles, and electrophiles, underpin its versatility in organic synthesis. Its ability to form stable complexes with metals, as well as engage in hydrogen bonding and π-π interactions, further demonstrates its utility in designing functional materials and biological molecules (Prousis et al., 2010).

Scientific Research Applications

  • Synthesis of Vulpinic and Pulvinic Acids from Tetronic Acid : Tetronic acid serves as a precursor for synthesizing vulpinic and pulvinic acids, pigments found in lichens and mushrooms. Key features include a two-step alkylidenation of benzyl tetronate and a Suzuki–Miyaura cross-coupling (Bourdreux et al., 2008).

  • Applications in Bioinorganic and Bioorganic Chemistry : Tetronic acids, due to their natural occurrence and biological activities, play roles in bioinorganic and bioorganic chemistry. This review discusses synthesis strategies and functionalized groups responsible for their properties (Athanasellis et al., 2010).

  • Use in Tetrablock Copolymer Research : Tetronic 908, a highly hydrophilic block copolymer, demonstrates interesting phase behavior, micellar structure, and linear rheology. Its transitions are influenced by temperature, concentration, and pH (Puig-Rigall et al., 2018).

  • Synthetic Strategies for Naturally Occurring Tetronic Acids : This review covers the synthetic progress in the field of naturally occurring tetronic acids, focusing on innovative methodologies for constructing tetronic subunits (Zografos & Georgiadis, 2006).

  • Silver-Catalyzed CO2 Incorporation into Conjugated Ynones : This study presents a method for synthesizing tetronic acids through the reaction of conjugated ynones with carbon dioxide, showcasing its versatility and efficiency (Sadamitsu et al., 2017).

  • [2+2]-Photocycloaddition Reactions of Tetronic Acid Esters and Amides : Tetronic acid esters and amides are used in [2+2]-photocycloaddition reactions, leading to bi-, tri-, or tetracyclic products which can be utilized in various synthetic applications (Hehn et al., 2010).

  • Biological Activities and Biosynthetic Considerations : This research highlights the biological properties and biosynthetic considerations of tetronic acid in natural products, including alkaloids, terpenes, macrolides, and tannins (Georgiadis, 2013).

  • Developments in Isolation and Biological Activities : Recent developments in isolating tetramic and tetronic acids, understanding their biosyntheses, and their biological activities, particularly those with medicinal and pharmacological relevance, are reviewed (Schobert & Schlenk, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . This review covers the literature from 2017 to 2022, and it encompasses the different one-pot protocols for synthesizing a variety of heterocyclic molecules .

properties

IUPAC Name

oxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGNDDUYTRNOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902467
Record name NoName_1711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetronic acid

CAS RN

4971-56-6
Record name Tetronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4971-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-oxo-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2B9NB89C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,450
Citations
A Ibi, E Taniguchi, K Maekawa - Agricultural and Biological …, 1979 - academic.oup.com
… Fifteen derivatives of 5-substituted tetronic acid (VII) and five … Among the compounds tested, 3-carboethoxy derivatives of tetronic acid … ) The derivatives of tetronic acid are mainly …
Number of citations: 30 academic.oup.com
R Javahershenas, S Nikzat - RSC advances, 2023 - pubs.rsc.org
… Among compounds with dicarbonyl, tetronic acid derivatives can … heterocycles, MCRs of tetronic acid derivatives have recently made … Research on tetronic acid's uses in multicomponent …
Number of citations: 6 pubs.rsc.org
IWJ Still, MJ Drewery - The Journal of Organic Chemistry, 1989 - ACS Publications
… NMR spectra of the tetronic acid so … )tetronic acid, the tetronic acid analogue of (±)-thiolactomycin. The syntheses described in this account, especially the synthesis of the tetronic acid …
Number of citations: 36 pubs.acs.org
EB Reid, GH Denny Jr - Journal of the American Chemical Society, 1959 - ACS Publications
… Structural proof is provided for a tetronic acid (III, Ri = … has been with the development of a method in which the formation of the tetronic acid ring system may be accomplished with …
Number of citations: 8 pubs.acs.org
H Anke, H Schwab, H Achenbach - The Journal of Antibiotics, 1980 - jstage.jst.go.jp
… All compounds were identified as tetronic acid derivatives; three of them were found to be identical with gregatins A, B, and D, previously reported as metabolites of Cephalosporiuin …
Number of citations: 33 www.jstage.jst.go.jp
WD Kumler - Journal of the American Chemical Society, 1938 - ACS Publications
… Tetronic acid behaved normally and consequently was used in looking … for tetronic acid was compared with that of an … that hydroxytetronic acid is considerably weaker than tetronic acid. …
Number of citations: 57 pubs.acs.org
Y Zhao, A Guan, W Li, W Wang, X Liu… - Chinese Journal of …, 2019 - sioc-journal.cn
… tetronic acid derivatives. Hence, a group of novel 5,5-dimethyl and 5,5-spirocyclohexyl amino-containing tetronic acid … their bioactivity of the tetronic acid derivatives. Considering the …
Number of citations: 13 sioc-journal.cn
T Bretschneider, J Benet-Buchholz, R Fischer… - Chimia, 2003 - chimia.ch
… trade name: Envidor®) and spiromesifen (BSN2060, trade name: Oberon®) with an additional excellent activity against whiteflies, both belong to the new chemical class of tetronic acid …
Number of citations: 110 chimia.ch
CJ Barrow, JW Blunt, MHG Munro - Journal of Natural Products, 1989 - ACS Publications
… [1] have established that the tetronic acid moiety acts asa … that neither the furan nor the tetronic acid moiety is essential for the … tebrates, the furanosesterterpene tetronic acid variabilin [1] …
Number of citations: 36 pubs.acs.org
BE ROGGO, F PETERSEN… - The Journal of …, 1994 - jstage.jst.go.jp
… Results and Discussion The time course for the production of the tetronic acid 2 and … extract containing the tetronic acid homologues (1 -6) and resistomycin (7). The tetronic acid (1 ~ 6) …
Number of citations: 131 www.jstage.jst.go.jp

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